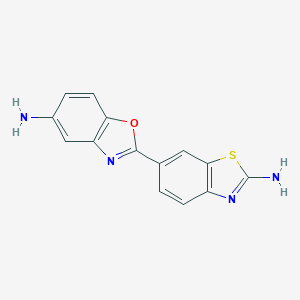
2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research. ABT-737 is a member of the BH3-mimetic family, which selectively targets anti-apoptotic Bcl-2 family proteins and induces apoptosis in cancer cells.
作用機序
2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine selectively binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-XL, and Bcl-w, and disrupts their interaction with pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. This results in the activation of Bax and Bak, the formation of pores in the mitochondrial outer membrane, and the release of cytochrome c and other pro-apoptotic factors into the cytosol. This triggers a caspase cascade and ultimately leads to apoptosis.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. This compound treatment also leads to the activation of caspase-3 and the cleavage of PARP, indicating the induction of apoptotic cell death. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin. However, this compound has limited efficacy in some cancer cell lines, such as those with high expression of Mcl-1, another anti-apoptotic Bcl-2 family protein.
実験室実験の利点と制限
2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine is a potent and selective inhibitor of anti-apoptotic Bcl-2 family proteins, making it a valuable tool for investigating the role of these proteins in cancer cell survival and apoptosis. This compound is also relatively easy to synthesize and purify, making it accessible to many researchers. However, this compound has some limitations in lab experiments. For example, this compound has limited efficacy in some cancer cell lines, and its activity can be affected by the expression levels of other Bcl-2 family proteins. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain assays.
将来の方向性
There are several future directions for the research and development of 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine. One direction is to improve the efficacy of this compound in cancer cells with high expression of Mcl-1. This can be achieved by developing new BH3-mimetics that target Mcl-1 or by combining this compound with other agents that downregulate Mcl-1 expression. Another direction is to investigate the role of Bcl-2 family proteins in non-cancer diseases, such as neurodegenerative disorders. Finally, the development of new delivery systems for this compound, such as nanoparticles or liposomes, may improve its solubility and bioavailability in vivo.
合成法
The synthesis of 2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine involves a series of chemical reactions, including the condensation of 2-aminothiophenol with 2-bromoaniline, and the subsequent coupling of the resulting intermediate with 5-amino-2-hydroxybenzoic acid. The final product is obtained by the reaction of the intermediate with trifluoroacetic acid in the presence of triethylsilane. The yield of this compound is around 15-20%, and the purity can be further improved by column chromatography.
科学的研究の応用
2-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine has been extensively used in scientific research to investigate the role of Bcl-2 family proteins in cancer cell survival and apoptosis. This compound has been shown to induce apoptosis in a wide range of cancer cell lines, including leukemia, lymphoma, melanoma, and lung cancer. This compound has also been used in preclinical studies to evaluate its efficacy as a single agent or in combination with other chemotherapeutic agents.
特性
分子式 |
C14H10N4OS |
|---|---|
分子量 |
282.32 g/mol |
IUPAC名 |
2-(2-amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C14H10N4OS/c15-8-2-4-11-10(6-8)17-13(19-11)7-1-3-9-12(5-7)20-14(16)18-9/h1-6H,15H2,(H2,16,18) |
InChIキー |
QWSDFTMKQIMRKB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)SC(=N2)N |
正規SMILES |
C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)SC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)

